![molecular formula C18H17N3O2 B14242033 N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide CAS No. 420847-65-0](/img/structure/B14242033.png)
N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methyl Group: The next step involves the introduction of a methyl group at the 1-position of the phthalazinone ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with 3-Bromobenzylamine: The methylated phthalazinone is then coupled with 3-bromobenzylamine under basic conditions to form the intermediate compound.
Formation of the Propanamide Moiety: Finally, the intermediate compound is reacted with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}acetamide
- N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}butanamide
Uniqueness
N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide is unique due to its specific structural features, such as the presence of the propanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
420847-65-0 |
|---|---|
Molekularformel |
C18H17N3O2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
N-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-17(22)19-13-7-5-6-12(10-13)11-16-14-8-3-4-9-15(14)18(23)21-20-16/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) |
InChI-Schlüssel |
JZHZYDWBOPFLGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1)CC2=NNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


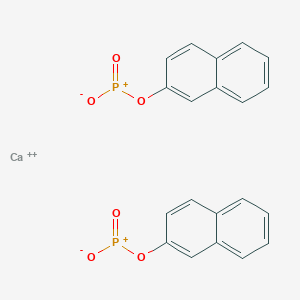
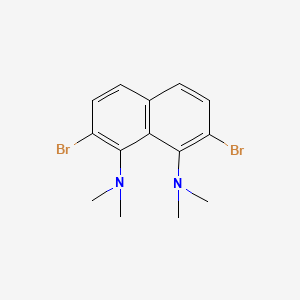

![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
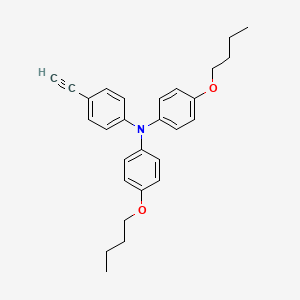
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
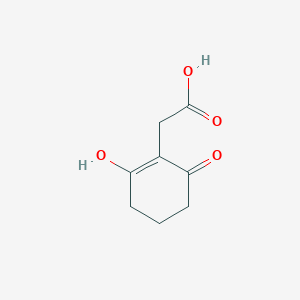




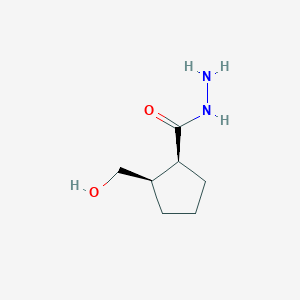
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
